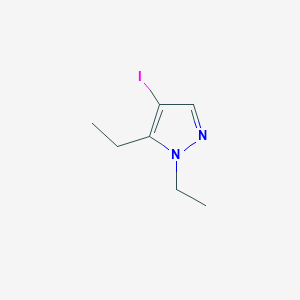
1,5-Diethyl-4-iodo-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Diethyl-4-iodo-1H-pyrazole is a useful research compound. Its molecular formula is C7H11IN2 and its molecular weight is 250.083. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Organic Synthesis
Building Block for Complex Compounds
1,5-Diethyl-4-iodo-1H-pyrazole serves as a versatile building block in organic synthesis. Its unique structural features allow it to participate in various chemical reactions, facilitating the formation of more complex heterocyclic compounds. For instance, it can undergo substitution reactions to yield different pyrazole derivatives, which are valuable in pharmaceutical development and materials science.
Medicinal Chemistry
Potential Therapeutic Applications
The compound has shown promise in medicinal chemistry due to its biological activity. Preliminary studies indicate that this compound interacts with various biological targets, including enzymes and receptors. Its electrophilic nature suggests that it can bind to nucleophilic sites on proteins, potentially leading to inhibition or modulation of biological activity.
Case Study: Anti-Cancer Activity
In recent research, derivatives of pyrazole compounds have been evaluated for their anti-cancer properties. For example, a series of novel pyrazole derivatives were synthesized and screened for their ability to inhibit COX enzymes associated with inflammation and cancer progression. Some derivatives exhibited significant inhibitory activity against COX-2, suggesting a potential pathway for developing new anti-cancer agents based on the pyrazole scaffold .
Investigations into Bioactivity
Research has focused on the bioactive potential of this compound in various biological assays. Studies have demonstrated its ability to inhibit protein denaturation and modulate inflammatory responses. These findings are crucial for understanding its therapeutic potential against diseases characterized by inflammation and uncontrolled cell proliferation.
Industrial Applications
Agrochemicals Development
In addition to its medicinal applications, this compound is being explored for use in agrochemicals. Its structural properties may allow it to function as a herbicide or pesticide precursor, contributing to the development of more effective agricultural products.
Data Table: Comparison of Structural Features
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| This compound | Ethyl groups at positions 1 and 5; iodine at position 4 | Electrophilic nature enhances reactivity |
| 3,5-Diethyl-4-iodo-1H-pyrazole | Ethyl groups at positions 3 and 5; iodine at position 4 | Different substitution pattern influences reactivity |
| Ethyl 4-Iodo-1H-pyrazole-5-carboxylate | Carboxylate group at position 5 | Introduces acidity and potential for further derivatization |
Propriétés
IUPAC Name |
1,5-diethyl-4-iodopyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11IN2/c1-3-7-6(8)5-9-10(7)4-2/h5H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITHSOPXEDRTEPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=NN1CC)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11IN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














